chemical structure and properties of 11-octadecenoic acid ethyl ester (E)-
chemical structure and properties of 11-octadecenoic acid ethyl ester (E)-
Prepared by: A Senior Application Scientist
Introduction
(E)-11-Octadecenoic acid ethyl ester, also known as ethyl trans-vaccenate, is a monounsaturated fatty acid ethyl ester (FAEE) of significant interest in various scientific disciplines. As the ethyl ester of trans-vaccenic acid, the most abundant ruminant-derived trans fatty acid found in dairy and meat products, it serves as a crucial chemical standard for analytical studies and as a potential bioactive molecule in biomedical research.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
(E)-11-Octadecenoic acid ethyl ester is characterized by an 18-carbon chain with a single double bond in the trans configuration at the 11th carbon.[3] The presence of the ethyl ester group significantly influences its physical and chemical properties compared to its parent fatty acid.
Chemical Structure and Nomenclature
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IUPAC Name: Ethyl (11E)-11-octadecenoate[2]
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Synonyms: Ethyl (E)-11-octadecenoate, Ethyl trans-vaccenate, Vaccenic acid ethyl ester[2][3]
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CAS Number: 89296-48-0[3]
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Molecular Formula: C₂₀H₃₈O₂[3]
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Molecular Weight: 310.51 g/mol [3]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a mild, fatty odor.[3] Its long hydrocarbon chain renders it hydrophobic, with good solubility in organic solvents like ethanol and diethyl ether, and limited solubility in water.[3] The trans double bond makes it susceptible to oxidation and polymerization under certain conditions.[3]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Molecular Formula | C₂₀H₃₈O₂ | [3] |
| Molecular Weight | 310.51 g/mol | [3] |
| Solubility | Soluble in organic solvents (ethanol, ether), insoluble in water. | [3] |
Synthesis and Purification
The most common and straightforward method for preparing (E)-11-octadecenoic acid ethyl ester is through the Fischer esterification of (E)-11-octadecenoic acid (trans-vaccenic acid) with ethanol in the presence of an acid catalyst.
Acid-Catalyzed Esterification Workflow
This diagram outlines the general workflow for the synthesis and purification of (E)-11-octadecenoic acid ethyl ester.
Caption: Workflow for the synthesis and purification of (E)-11-octadecenoic acid ethyl ester.
Detailed Experimental Protocol: Acid-Catalyzed Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-11-octadecenoic acid (1 equivalent) in a significant excess of anhydrous ethanol (e.g., 20-50 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1-5 mol% relative to the fatty acid).
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Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by the slow addition of a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or hexane.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude ester by column chromatography on silica gel, using a nonpolar solvent system such as a gradient of hexane and ethyl acetate (e.g., starting with 99:1 v/v).[6]
Analytical Characterization
The identity and purity of the synthesized ester are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7]
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¹H NMR: The proton NMR spectrum will provide characteristic signals for the different protons in the molecule. Key expected signals include:
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A triplet corresponding to the terminal methyl group of the ethyl ester.
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A quartet for the methylene group of the ethyl ester adjacent to the oxygen atom.
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A multiplet in the olefinic region for the two protons of the trans double bond.
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A triplet for the terminal methyl group of the fatty acid chain.
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A series of multiplets for the methylene groups along the fatty acid chain.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. Key expected signals include:
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A signal for the carbonyl carbon of the ester group.
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Two signals in the olefinic region for the two carbons of the double bond.
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Signals for the carbons of the ethyl group.
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A series of signals for the carbons of the fatty acid chain.
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Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of fatty acid esters.[8] The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For ethyl esters of fatty acids, a prominent fragment ion resulting from the McLafferty rearrangement is often observed at m/z 88.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-11-octadecenoic acid ethyl ester will exhibit characteristic absorption bands:
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C=O stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[9]
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C-O stretch: One or more strong bands in the region of 1300-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.[9]
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C-H stretch: Bands in the region of 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the alkyl chain.
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C=C stretch: A weak to medium band around 1650 cm⁻¹ for the C=C stretching of the trans double bond.
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=C-H bend: A strong band around 965 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds on a trans double bond.
Gas Chromatography (GC)
GC is used to determine the purity of the sample and can be used for quantification.[8] The retention time of the compound will depend on the column polarity, temperature program, and carrier gas flow rate.[10] Using a polar capillary column can help to separate different isomers of octadecenoate esters.[8]
Biological Activity and Applications
The biological effects of (E)-11-octadecenoic acid ethyl ester are primarily inferred from studies on its parent fatty acid, trans-vaccenic acid (TVA).
Relationship to Trans-Vaccenic Acid and Potential Biological Pathways
Caption: Metabolic fate and potential biological effects of (E)-11-octadecenoic acid ethyl ester.
Known Biological Activities
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Anti-Cancer and Immune Response: Recent research has highlighted the potential of TVA in cancer immunotherapy. Studies have shown that TVA can enhance the ability of CD8+ T cells to infiltrate and kill cancer cells.[11] Patients with higher circulating levels of TVA have shown better responses to immunotherapy.[11] Furthermore, TVA has been shown to have a direct anti-carcinogenic effect on human mammary adenocarcinoma cells by down-regulating the expression of anti-apoptotic proteins.[1]
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Metabolic Health: Some studies suggest that naturally occurring trans fats like TVA may have neutral or even beneficial effects on metabolic health, in contrast to industrially produced trans fats.[12][13] Research in animal models suggests that TVA can ameliorate dyslipidemia, fatty liver disease, and low-grade inflammation.
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Research Applications: As a stable, less polar derivative of TVA, the ethyl ester is a valuable standard for analytical chemistry, particularly in the quantification of TVA in biological samples using GC-MS. It is also used in in vitro and in vivo studies to investigate the biological roles of TVA, where its ester form may influence its uptake and metabolism by cells.
Safety and Handling
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General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Avoid contact with skin, eyes, and clothing.[14] Use in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[14] For long-term storage, keeping it at -20°C is recommended.
-
Hazards: Some related fatty acid esters are classified as combustible liquids and may cause skin irritation.[15][16]
Conclusion
(E)-11-Octadecenoic acid ethyl ester is a scientifically important molecule that serves as a key standard in analytical chemistry and as a tool for investigating the biological activities of its parent fatty acid, trans-vaccenic acid. Its straightforward synthesis and the array of analytical techniques available for its characterization make it an accessible compound for research. The emerging evidence of the beneficial health effects of trans-vaccenic acid, particularly in cancer immunology, underscores the importance of further research into this and related compounds. This guide provides a foundational understanding for researchers and professionals to effectively utilize (E)-11-octadecenoic acid ethyl ester in their scientific endeavors.
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